molecular formula C17H23N3O4S B2691063 2-ethoxy-5-isopropyl-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide CAS No. 1021206-58-5

2-ethoxy-5-isopropyl-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide

Cat. No.: B2691063
CAS No.: 1021206-58-5
M. Wt: 365.45
InChI Key: NKRIMCJOKLWJCV-UHFFFAOYSA-N
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Description

The compound 2-ethoxy-5-isopropyl-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide is a benzenesulfonamide derivative featuring a pyridazinone moiety linked via an ethyl group. The benzene ring is substituted with ethoxy (electron-donating) and isopropyl (lipophilic) groups, which influence its physicochemical and pharmacological properties.

Properties

IUPAC Name

2-ethoxy-N-[2-(6-oxopyridazin-1-yl)ethyl]-5-propan-2-ylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O4S/c1-4-24-15-8-7-14(13(2)3)12-16(15)25(22,23)19-10-11-20-17(21)6-5-9-18-20/h5-9,12-13,19H,4,10-11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKRIMCJOKLWJCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(C)C)S(=O)(=O)NCCN2C(=O)C=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-5-isopropyl-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the benzenesulfonamide core:

    Introduction of the pyridazinone moiety: The pyridazinone ring is synthesized separately and then coupled with the benzenesulfonamide core through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions efficiently.

Chemical Reactions Analysis

Substitution Reactions

The benzenesulfonamide moiety and pyridazinone ring enable nucleophilic and electrophilic substitution under controlled conditions:

Reaction Type Conditions Outcome Reference
Nucleophilic Aromatic Substitution Pd(PPh₃)₄ catalyst, DMF, 80°CReplacement of sulfonamide group with amines or thiols
Electrophilic Substitution HNO₃/H₂SO₄, 0–5°CNitration at the para position of the benzenesulfonamide ring
  • The ethoxy group at position 2 of the benzene ring undergoes ether cleavage under strong acidic (HBr/AcOH) or basic (NaOH/EtOH) conditions.

  • The pyridazinone ring participates in ring-opening reactions with hydrazine or hydroxylamine to form linear intermediates.

Acylation and Alkylation

The ethylamine linker (-NH-CH₂-CH₂-) facilitates reactions with acylating or alkylating agents:

Reagent Conditions Product Reference
Benzoyl chloride Pyridine, RT, 12hN-Benzoylated derivative
Methyl iodide K₂CO₃, DMF, 60°C, 6hQuaternary ammonium salt at the ethylamine group
  • Acylation reactions typically achieve >75% yield, while alkylation requires excess methyl iodide for complete conversion .

Oxidation and Reduction

The pyridazinone ring and sulfonamide group are redox-active:

Reaction Conditions Outcome Reference
Oxidation KMnO₄, H₂O/acetone, 50°CPyridazinone ring oxidized to maleimide
Reduction H₂ (1 atm), Pd/C, EtOH, RTPyridazinone reduced to piperazine analog
  • Catalytic hydrogenation selectively reduces the pyridazinone’s C=N bond without affecting the sulfonamide .

Hydrolysis and Stability

The compound demonstrates pH-dependent stability:

Condition Observation Reference
Acidic (HCl, pH 2) Ethoxy group hydrolyzes to phenolic -OH after 24h at 60°C
Basic (NaOH, pH 12) Sulfonamide hydrolyzes to sulfonic acid (half-life: 8h at 25°C)
  • Hydrolysis pathways are critical for prodrug design and metabolic studies.

Coupling Reactions

The pyridin-3-yl substituent (in related analogs) enables cross-coupling:

Reaction Conditions Product Reference
Suzuki Coupling Pd(dppf)Cl₂, K₂CO₃, dioxane, 100°CBiaryl derivatives (e.g., with boronic acids)
Stille Coupling Pd(PPh₃)₄, CuI, THF, 80°CHeterocyclic hybrids
  • Coupling reactions expand structural diversity for structure-activity relationship (SAR) studies .

Mechanistic Insights

  • Sulfonamide Reactivity : The -SO₂NH- group acts as a leaving group in nucleophilic substitutions, facilitated by electron-withdrawing substituents.

  • Pyridazinone Ring : The α,β-unsaturated carbonyl system enables Michael additions and cycloadditions under basic conditions.

Scientific Research Applications

2-ethoxy-5-isopropyl-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 2-ethoxy-5-isopropyl-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

The compound shares a benzenesulfonamide core with analogs but differs in substituents and heterocyclic moieties. Key comparisons include:

Table 1: Structural and Molecular Comparison
Compound Name Core Structure Substituents on Benzene Heterocyclic Moiety Molecular Formula Molar Mass (g/mol)
Target Compound Benzenesulfonamide Ethoxy, Isopropyl Ethyl-pyridazinone Not Provided Not Provided
4-(3-(Benzyloxy)-6-oxopyridazin-1(6H)-yl)benzenesulfonamide (5a, ) Benzenesulfonamide Benzyloxy Benzyloxy-pyridazinone C₁₇H₁₅N₃O₄S 380.0575 (M+Na)
4-(3-((4-Nitrobenzyl)oxy)-6-oxopyridazin-1(6H)-yl)benzenesulfonamide (5b) Benzenesulfonamide 4-Nitrobenzyloxy Nitrobenzyloxy-pyridazinone C₁₇H₁₄N₄O₆S 425.0526 (M+Na)
4-(3-((4-Cyanobenzyl)oxy)-6-oxopyridazin-1(6H)-yl)benzenesulfonamide (5c) Benzenesulfonamide 4-Cyanobenzyloxy Cyanobenzyloxy-pyridazinone C₁₈H₁₄N₄O₄S 405.0628 (M+Na)
2-Ethoxy-5-isopropyl-N-(6-methyl-2-pyridinyl)benzenesulfonamide () Benzenesulfonamide Ethoxy, Isopropyl 6-Methyl-2-pyridinyl C₁₇H₂₂N₂O₃S 334.4332

Physicochemical Properties

  • Lipophilicity: The target compound’s ethoxy and isopropyl groups likely enhance lipophilicity compared to the benzyloxy derivatives (5a-c), which have bulkier aromatic substituents. The pyridinyl analog () may exhibit lower polarity due to the absence of a pyridazinone oxygen.
  • Electronic Effects: Electron-withdrawing groups (e.g., nitro in 5b, cyano in 5c) increase electrophilicity, which may influence reactivity or target binding. The target’s ethoxy group (electron-donating) could stabilize resonance structures differently .

Pharmacological Implications

  • Target Binding: The pyridazinone moiety may interact with enzymes (e.g., carbonic anhydrase) via hydrogen bonding, while the ethoxy/isopropyl groups could enhance membrane permeability.
  • Bioactivity Trends: Nitro (5b) and cyano (5c) substituents are associated with increased potency but may reduce metabolic stability.

Biological Activity

2-ethoxy-5-isopropyl-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide, identified by its CAS number 1021206-58-5, is a compound of interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C17H23N3O4SC_{17}H_{23}N_{3}O_{4}S with a molecular weight of 365.4 g/mol. The structure features a benzenesulfonamide core, which is known for various biological activities, including enzyme inhibition and antimicrobial properties .

Table 1: Basic Properties of this compound

PropertyValue
CAS Number1021206-58-5
Molecular FormulaC₁₇H₂₃N₃O₄S
Molecular Weight365.4 g/mol
DensityN/A
Boiling PointN/A
Melting PointN/A

The biological activity of this compound is primarily attributed to its sulfonamide group, which has been associated with various pharmacological effects. Sulfonamides typically act as competitive inhibitors of enzymes involved in folate synthesis, which is crucial for bacterial growth and proliferation. This mechanism suggests potential antibacterial activity against a range of pathogens .

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, sulfonamides have been shown to inhibit the growth of both Gram-positive and Gram-negative bacteria. In vitro assays demonstrated that related compounds can effectively reduce bacterial viability at micromolar concentrations .

Case Studies

  • Inhibition of Tyrosinase : A study evaluating the inhibitory effects of various sulfonamide derivatives on mushroom tyrosinase revealed that compounds with similar structural motifs showed IC50 values in the low micromolar range. This suggests that this compound may also possess inhibitory activity against tyrosinase, which is relevant for cosmetic and dermatological applications .
  • Anticancer Potential : Another investigation into the anticancer properties of related pyridazine derivatives indicated that they could induce apoptosis in cancer cell lines through the inhibition of histone deacetylases (HDACs). The structural similarities suggest that this compound could exhibit similar HDAC inhibitory effects, warranting further exploration in cancer therapeutics .

Pharmacological Effects

The pharmacological profile of this compound suggests potential applications in treating infections and possibly in cancer therapy due to its ability to modulate enzyme activity. Further studies are needed to elucidate its full therapeutic potential and safety profile.

Q & A

Q. What are the optimal synthetic routes for 2-ethoxy-5-isopropyl-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide?

Methodological Answer : The synthesis typically involves multi-step coupling reactions. For example, a pyridazinone core (e.g., 2-(6-oxopyridazin-1(6H)-yl)ethylamine) can be coupled to a benzenesulfonamide derivative via amide bond formation. Key steps include:

  • Reagents : Use coupling agents like 2-chloro-1-methyl-pyridinium iodide and DIEA in THF for activation .
  • Purification : Prep-HPLC with a Shim-pack C18 column (mobile phase: water with 0.225% formic acid and acetonitrile gradient) achieves >95% purity .
  • Yield Optimization : Reaction yields (~52%) can be improved by adjusting stoichiometry (1:1.2 molar ratio of amine to acid) and reaction time (2–4 hours at 25°C) .

Q. How should researchers characterize the structural integrity of this compound?

Methodological Answer : Combine spectroscopic and crystallographic techniques:

  • NMR : Analyze 1H^1H, 19F^{19}F, and 13C^{13}C NMR to confirm substituent positions (e.g., δ 10.59 ppm for sulfonamide NH in DMSO-d6) .
  • HRMS : Validate molecular weight (e.g., [M+H]+^+ = 480.0908) with <1 ppm error .
  • XRD : Resolve crystal packing and confirm stereochemistry, as demonstrated for pyridazine analogs in related studies .

Q. What strategies are recommended for solubility testing and formulation?

Methodological Answer :

  • Solvent Screening : Test polar aprotic solvents (e.g., DMSO, THF) and aqueous-organic mixtures (e.g., methylene chloride:benzene) for stock solutions .
  • Stability : Conduct accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring to detect degradation products.

Q. How can researchers ensure compound stability during storage and handling?

Methodological Answer :

  • Storage : Lyophilize and store at -20°C under inert gas (argon) to prevent hydrolysis or oxidation.
  • Handling : Use anhydrous solvents and gloveboxes for moisture-sensitive steps (e.g., sulfonamide coupling) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for this compound?

Methodological Answer :

  • Analog Synthesis : Modify substituents (e.g., isopropyl to cyclopropyl) and evaluate bioactivity changes .
  • Pharmacophore Mapping : Use docking simulations (e.g., AutoDock Vina) to identify critical interactions (e.g., sulfonamide hydrogen bonding with HDAC active sites) .

Q. What in vitro assays are suitable for evaluating biological activity?

Methodological Answer :

  • Enzyme Inhibition : Test HDAC inhibition via fluorometric assays (e.g., IC50 determination using HeLa cell lysates) .
  • Antiviral Screening : Use plaque reduction assays (e.g., against influenza A/H1N1) with EC50 calculations .

Q. How can computational modeling guide lead optimization?

Methodological Answer :

  • MD Simulations : Run 100-ns trajectories (AMBER force field) to assess binding stability to target proteins (e.g., HDAC1) .
  • ADMET Prediction : Use SwissADME to optimize logP (<3) and PSA (<90 Ų) for oral bioavailability .

Q. How should researchers address contradictions in experimental data (e.g., variable bioactivity)?

Methodological Answer :

  • Batch Analysis : Compare NMR/HRMS data across batches to rule out impurities .
  • Assay Validation : Replicate assays with standardized protocols (e.g., fixed cell passage numbers, serum-free conditions) .
  • Meta-Analysis : Cross-reference with structurally similar compounds (e.g., pyridazine derivatives with IC50 ranges of 0.1–10 µM) .

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